molecular formula C25H22IN5O4 B15124745 [3-(2-Amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate

[3-(2-Amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate

Cat. No.: B15124745
M. Wt: 583.4 g/mol
InChI Key: LQBUGNQLKANVKM-UHFFFAOYSA-N
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Description

The compound [3-(2-Amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate is a complex organic molecule that combines a purine derivative with a cyclobutyl ring and benzoate esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate typically involves multiple steps:

    Formation of the Purine Derivative: The starting material, 2-amino-6-iodopurine, can be synthesized through iodination of 2-amino-6-chloropurine using iodine and a suitable oxidizing agent.

    Cyclobutyl Ring Formation: The cyclobutyl ring can be introduced via a cycloaddition reaction, where a suitable diene reacts with a dienophile under thermal or photochemical conditions.

    Benzoyloxymethyl Group Introduction: The benzoyloxymethyl group can be added through a nucleophilic substitution reaction, where a benzoyloxymethyl halide reacts with the cyclobutyl ring.

    Esterification: The final step involves esterification of the hydroxyl group with benzoic acid or its derivatives under acidic conditions to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition and esterification steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine and cyclobutyl moieties.

    Reduction: Reduction reactions can target the iodine atom in the purine ring, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under basic conditions.

Major Products

    Oxidation: Products may include oxidized purine derivatives and cyclobutyl ketones.

    Reduction: Reduced purine derivatives with hydrogen or other substituents replacing iodine.

    Substitution: Various substituted benzoyloxymethyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound’s purine moiety suggests potential interactions with nucleic acids, making it a candidate for antiviral research. Its ability to undergo various chemical modifications also allows for the creation of derivatives with enhanced biological activity.

Medicine

In medicine, the compound’s structure is reminiscent of known antiviral and anticancer agents. Research may focus on its efficacy in inhibiting viral replication or inducing apoptosis in cancer cells.

Industry

Industrially, the compound could be used in the development of pharmaceuticals, particularly as a lead compound in drug discovery programs targeting viral infections and cancer.

Mechanism of Action

The mechanism of action of [3-(2-Amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate likely involves its interaction with nucleic acids or proteins. The purine moiety can intercalate with DNA or RNA, potentially inhibiting replication or transcription processes. Additionally, the compound may bind to specific enzymes or receptors, disrupting cellular pathways critical for viral replication or cancer cell survival.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: An antiviral drug that also contains a purine derivative.

    Ganciclovir: Another antiviral with a similar mechanism of action.

    Cyclobutyl-containing compounds: Various cyclobutyl derivatives used in medicinal chemistry.

Uniqueness

What sets [3-(2-Amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate apart is its combination of a purine derivative with a cyclobutyl ring and benzoate esters. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H22IN5O4

Molecular Weight

583.4 g/mol

IUPAC Name

[3-(2-amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate

InChI

InChI=1S/C25H22IN5O4/c26-21-20-22(30-25(27)29-21)28-14-31(20)19-11-17(12-34-23(32)15-7-3-1-4-8-15)18(19)13-35-24(33)16-9-5-2-6-10-16/h1-10,14,17-19H,11-13H2,(H2,27,29,30)

InChI Key

LQBUGNQLKANVKM-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C1N2C=NC3=C2C(=NC(=N3)N)I)COC(=O)C4=CC=CC=C4)COC(=O)C5=CC=CC=C5

Origin of Product

United States

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